2-Hydroxyazulene

Descripción general

Descripción

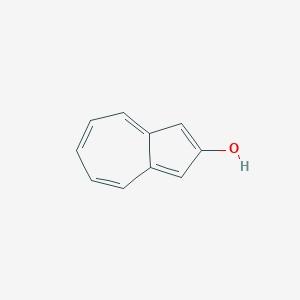

2-Hydroxyazulene is an aromatic hydrocarbon with the molecular formula C₁₀H₈O. It is a derivative of azulene, which is known for its unique structure comprising fused five- and seven-membered rings. Unlike its isomer naphthalene, which is colorless, azulene and its derivatives, including this compound, exhibit a striking blue color.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyazulene can be synthesized through several methods. One common approach involves the hydrolysis of 2-methoxyazulene using hydrobromic acid . Another method includes the reaction of cycloheptatriene with dichloroketene, followed by subsequent reactions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including hydrolysis and cycloaddition reactions. The choice of method depends on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

1.1. From 2H-Cyclohepta[b]furan-2-ones

Reaction of 2H-cyclohepta[b]furan-2-ones (13a-b) with active methylenes (e.g., diethyl malonate) in the presence of EtONa yields 2-hydroxyazulene derivatives (31a-b) . Yields depend on substituents:

-

13a (R = OMe) + diethyl malonate → 31b (this compound, 85% yield) .

-

13b (R = Ac) + ethyl cyanoacetate → Mixture of 30a (2-amino) and 31a (2-hydroxy) .

1.2. [2+2] Cycloaddition

Cycloheptatriene reacts with dichloroketene to form tetrachlorospiro-oxetane intermediates, which hydrolyze to this compound (9) via LiCl-mediated elimination (72% yield) .

2.1. Nitration

Nitration of diethyl this compound-1,3-dicarboxylate produces nitro derivatives:

2.2. Acylation and Sulfonation

AlCl₃-mediated reactions with acetyl chloride or sulfonic acids yield acylated/sulfonated derivatives at position 4 or 6, depending on steric and electronic factors .

3.1. Thiol Formation

-

This compound reacts with dimethylthiocarbamoyl chloride to form S-methylthiocarbamate (22) , which is hydrolyzed to 2-azulenethiol (21) (43% yield) .

4.1. Pyrone-Fused Azulenes

AlCl₃-mediated cyclization of 53a-b with activated methylenes (e.g., malononitrile) forms pyrone-fused azulenes (54a-b) (Table 1) .

Table 1. Cyclization Products of this compound Derivatives

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 53a | Malononitrile | 54a | 78 |

| 53b | Ethyl cyanoacetate | 54b | 65 |

5.1. Scholl Oxidation

Under FeCl₃/K₂CO₃ conditions, 1,2,3-triarylazulenes undergo 1,2-aryl shifts to form azulen-1(8aH)-ones (3a-c) . For example:

5.2. Bioimaging Probes

Ester-stabilized this compound derivatives (2) exhibit fluorescence enhancement upon reaction with ROS/RNS (e.g., ONOO⁻), enabling mitochondrial targeting in live cells .

Stability and Tautomerism

This compound exists in equilibrium with its keto tautomer, which is stabilized by electron-withdrawing groups (e.g., esters at positions 1 and 3) .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anti-inflammatory Properties

2-Hydroxyazulene exhibits significant anti-inflammatory effects. Research has demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α in activated human peripheral blood mononuclear cells. This property suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

2. Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Streptococcus mutans, a common bacterium responsible for dental caries. In vitro tests demonstrated that this compound could reduce bacterial colony counts significantly when used in conjunction with photodynamic therapy .

3. Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly against leukemia and other cancer cell lines. In one study, several azulene derivatives were screened for cytotoxic effects, with this compound derivatives showing promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

4. Antiviral Activity

Research has also highlighted the antiviral properties of this compound. It was found to inhibit HIV-1 replication in vitro, suggesting its potential as a candidate for developing antiretroviral therapies. The compound's mechanism appears to involve the inhibition of reverse transcriptase activity .

Material Science Applications

1. Organic Electronics

Due to its unique photophysical properties, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a π-conjugated system makes it suitable for enhancing charge transport and light emission properties .

2. Photodynamic Therapy (PDT)

The photophysical characteristics of this compound make it an attractive candidate for photodynamic therapy applications. Its ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer treatments and antimicrobial therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Hydroxyazulene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. The compound’s unique structure allows it to interact with biological membranes and proteins, modulating their functions .

Comparación Con Compuestos Similares

Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.

Chamazulene: Found in chamomile oil, known for its soothing effects.

Naphthalene: An isomer of azulene, but lacks the unique color and some of the biological activities of azulene derivatives.

Uniqueness: 2-Hydroxyazulene stands out due to its specific hydroxyl group, which imparts unique reactivity and biological properties.

Actividad Biológica

2-Hydroxyazulene, a derivative of azulene, has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its azulene core structure with a hydroxyl group at the second position. This modification influences its solubility, reactivity, and biological interactions. The compound exhibits unique photophysical properties, making it suitable for applications in bioimaging and therapeutic contexts.

Antiviral Activity

Research has demonstrated that this compound derivatives exhibit significant antiviral properties, particularly against HIV-1. In a study assessing the cytotoxicity of various azulene derivatives on the U2OS cell line, this compound was identified as one of the least toxic compounds. Subsequent tests revealed that certain derivatives effectively inhibited HIV-1 replication in TZM-bl cells, with IC50 values indicating potent activity . The mechanism of action is believed to involve inhibition of reverse transcriptase, although other antiviral pathways may also contribute.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro assays demonstrated that derivatives with hydroxyl substitutions could reduce TNF-α levels in lipopolysaccharide-activated human peripheral blood mononuclear cells, showcasing IC50 values in the low micromolar range (1-3 µM) . This suggests a promising avenue for treating inflammatory conditions.

Antitumor Activity

Several studies have indicated that azulene derivatives, including this compound, possess anticancer properties. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines, including melanoma and leukemia . The mechanisms underlying these effects include induction of apoptosis and inhibition of cell proliferation.

Study on Antiviral Efficacy

In a comprehensive study by Peet et al., various azulene derivatives were screened for their antiviral activity against HIV-1. Among these, 2-hydroxyazulenes demonstrated notable inhibition of viral replication. Compound 7 exhibited an IC50 value of 8.5 µM with a selectivity index of 7, highlighting its potential as an antiviral agent .

Investigation of Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of this compound derivatives. The compounds were tested for their ability to inhibit TNF-α production in activated immune cells. The results indicated that specific modifications to the azulene structure enhanced anti-inflammatory activity, supporting further exploration in therapeutic applications .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

azulen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMKWDVUTHKNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472607 | |

| Record name | 2-Hydroxyazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19384-00-0 | |

| Record name | 2-Hydroxyazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.